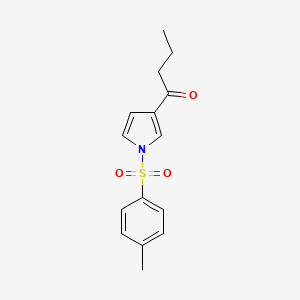
3-Butanoyl-1-tosylpyrrole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-Butanoyl-1-tosylpyrrole is C16H19NO3S. More detailed information about its structure, such as the arrangement of atoms and bonds, is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Pathways and Chemical Reactions
Synthesis of Derivatives : 3-Butanoyl-1-tosylpyrrole can be used as a starting material in the formation of various derivatives. For instance, a pathway for synthesizing 3-butadienyl-1-tosylpyrroles has been developed from 3-acyl derivatives, including secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. This process involves dehydration of alcohol intermediates, with an emphasis on achieving high chemo- and diastereocontrol (Settambolo, 2015).
Catalyzed Hydroformylation : The compound has been utilized in rhodium-catalyzed hydroformylation processes. This technique provides a convenient synthetic route to various derivatives like 2-(1-Tosylpyrrolyl)propanals. These derivatives are successfully transformed into new compounds, demonstrating the compound's utility in versatile chemical transformations (Settambolo, Caiazzo, & Lazzaroni, 1997).
Electrooxidation Studies : In the context of electrochemistry, studies have explored the electrooxidation of similar compounds on platinum electrodes. Such research is crucial for understanding the chemical behavior of these compounds in electrochemical environments, which is valuable for various industrial applications (Li & Sun, 1997).
Cyanation Reactions : Another application involves direct cyanation of heteroaromatic compounds mediated by hypervalent iodine(III) reagents. This process is effective for introducing a cyano group at specific positions in N-tosylpyrroles under mild conditions. The method's efficacy in various heteroaromatic compounds underscores its versatility and potential utility in pharmaceutical and chemical synthesis (Dohi et al., 2007).
Annulation Reactions : The compound is also relevant in annulation reactions, where it acts as a reactant in the formation of highly functionalized tetrahydropyridines. Such reactions are significant in the synthesis of complex organic molecules, which are important in medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).
Biofuel Production : Interestingly, derivatives of 3-Butanoyl-1-tosylpyrrole have been studied in the context of biofuel production. For instance, Escherichia coli strains have been engineered to produce related compounds like 3-methyl-1-butanol from glucose, demonstrating the potential of these compounds in renewable energy applications (Connor & Liao, 2008).
Luminescent Polymer Synthesis : Finally, 3-Butanoyl-1-tosylpyrrole derivatives are involved in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are useful in various applications, including optoelectronics and sensor technology (Zhang & Tieke, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICTACJYTUCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742672 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-1-tosylpyrrole | |
CAS RN |
1132649-21-8 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



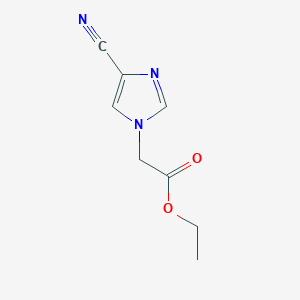
![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
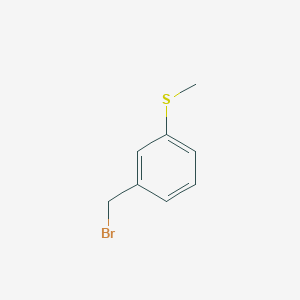
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)
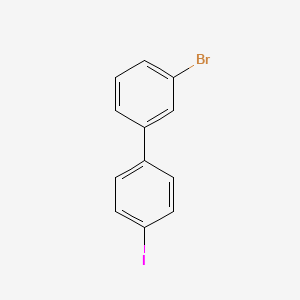
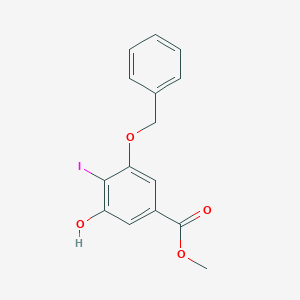
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
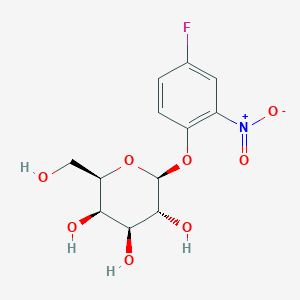
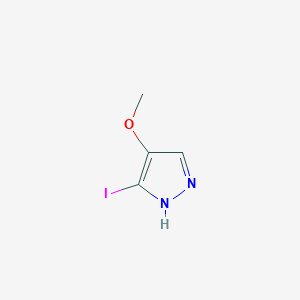
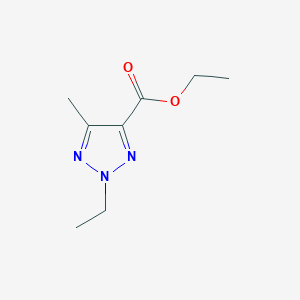
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)